molecular formula C8H15N3 B8367585 1-(2-Dimethylamino-ethyl)-1H-pyrrol-3-ylamine

1-(2-Dimethylamino-ethyl)-1H-pyrrol-3-ylamine

Cat. No. B8367585
M. Wt: 153.22 g/mol
InChI Key: QFUPHFQAVUNDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Dimethylamino-ethyl)-1H-pyrrol-3-ylamine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Dimethylamino-ethyl)-1H-pyrrol-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Dimethylamino-ethyl)-1H-pyrrol-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Dimethylamino-ethyl)-1H-pyrrol-3-ylamine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrrol-3-amine

InChI

InChI=1S/C8H15N3/c1-10(2)5-6-11-4-3-8(9)7-11/h3-4,7H,5-6,9H2,1-2H3

InChI Key

QFUPHFQAVUNDMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC(=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of dimethyl-[2-(3-nitro-pyrrol-1-yl)-ethyl]-amine (Step 121.2) (650 mg, 3.55 mmol) and Raney Nickel (300 mg) in MeOH/THF (1:1, v/v; 150 mL) was stirred for 7 h at rt, under a hydrogen atmosphere. The mixture was filtered through a pad of celite and the filtrate was concentrated. The residue was purified by silica gel column chromatography (DCM/MeOH/NH3aq, 98:1:1→93:6:1) to afford 440 mg of the title compound as a red oil. Title compound: ESI-MS: 154.1 [M+H]+; TLC: Rf=0.02 (DCM/MeOH, 9:1).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
MeOH THF
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.